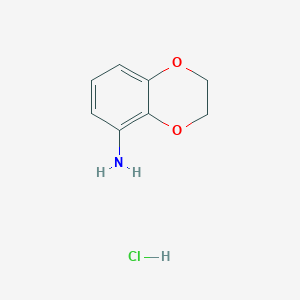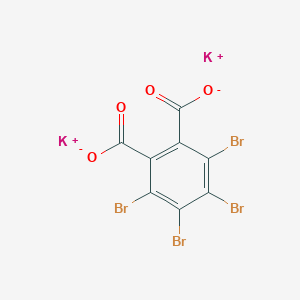
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that is commonly referred to as Piracetam. Piracetam is a nootropic drug that is used to enhance cognitive function and improve memory. The compound was first synthesized in 1964 by Dr. Corneliu E. Giurgea, a Romanian chemist. Since then, Piracetam has been extensively studied for its potential therapeutic uses.
Mechanism Of Action
The exact mechanism of action of Piracetam is not fully understood. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam may also enhance the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical And Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow and oxygen consumption in the brain, enhance the synthesis and release of acetylcholine, and have neuroprotective effects. Piracetam may also enhance the activity of glutamate receptors, which are involved in learning and memory.
Advantages And Limitations For Lab Experiments
Piracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Piracetam is also relatively safe and has a low toxicity. However, Piracetam has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are a number of potential future directions for research on Piracetam. One area of interest is the potential use of Piracetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include the use of Piracetam in the treatment of cognitive impairment associated with aging and the potential use of Piracetam as a cognitive enhancer in healthy individuals.
Synthesis Methods
The synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroformate to form the intermediate compound, ethyl 2-oxo-pyrrolidine acetate. This intermediate compound is then reacted with 2-amino-5-diiodobenzoic acid to form Piracetam.
Scientific Research Applications
Piracetam has been extensively studied for its potential therapeutic uses. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
16344-99-3 |
|---|---|
Product Name |
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Molecular Formula |
C11H13I2NO3 |
Molecular Weight |
461.03 g/mol |
IUPAC Name |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
InChI Key |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Other CAS RN |
16344-99-3 |
synonyms |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




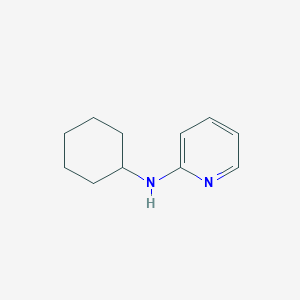
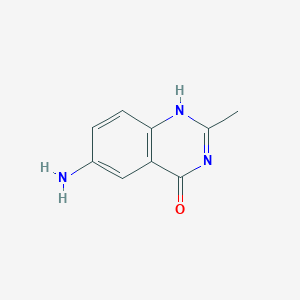
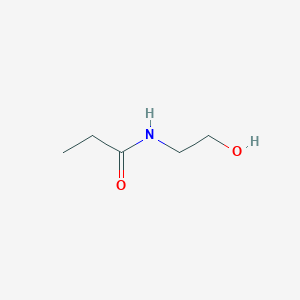
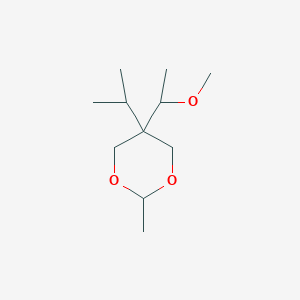
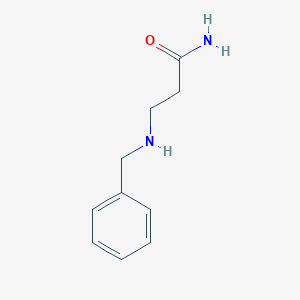
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)

